molecular formula C12H15ClO4 B13679126 Ethyl 3-(4-Chloro-2-methoxyphenyl)-3-hydroxypropanoate

Ethyl 3-(4-Chloro-2-methoxyphenyl)-3-hydroxypropanoate

Cat. No.: B13679126
M. Wt: 258.70 g/mol
InChI Key: RYNWGRMEZWHKCY-UHFFFAOYSA-N
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Description

Ethyl 3-(4-Chloro-2-methoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a chloro-substituted aromatic ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-Chloro-2-methoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(4-Chloro-2-methoxyphenyl)-3-hydroxypropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can significantly reduce production costs and improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-Chloro-2-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-Chloro-2-methoxyphenyl)-3-oxopropanoate.

    Reduction: Formation of 3-(4-Chloro-2-methoxyphenyl)-3-hydroxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-Chloro-2-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-Chloro-2-methoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The chloro and methoxy groups on the aromatic ring can influence the compound’s binding affinity to enzymes and receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Ethyl 3-(4-Chloro-2-methoxyphenyl)-3-hydroxypropanoate can be compared with similar compounds such as:

  • Ethyl 3-(4-Chloro-2-methylphenyl)-3-hydroxypropanoate
  • Ethyl 3-(4-Bromo-2-methoxyphenyl)-3-hydroxypropanoate
  • Ethyl 3-(4-Chloro-2-ethoxyphenyl)-3-hydroxypropanoate

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity

Properties

Molecular Formula

C12H15ClO4

Molecular Weight

258.70 g/mol

IUPAC Name

ethyl 3-(4-chloro-2-methoxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C12H15ClO4/c1-3-17-12(15)7-10(14)9-5-4-8(13)6-11(9)16-2/h4-6,10,14H,3,7H2,1-2H3

InChI Key

RYNWGRMEZWHKCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)Cl)OC)O

Origin of Product

United States

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